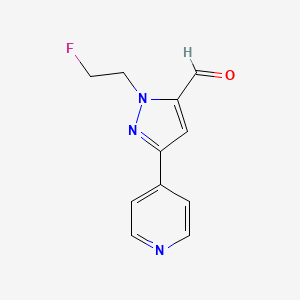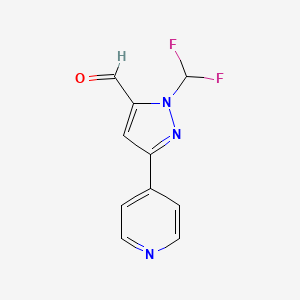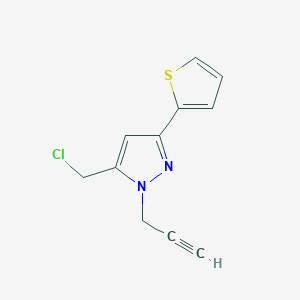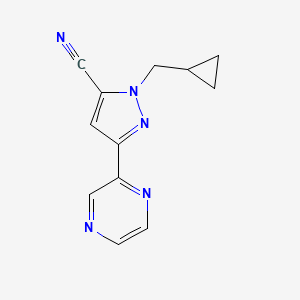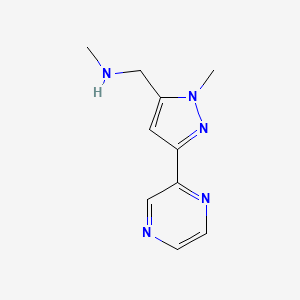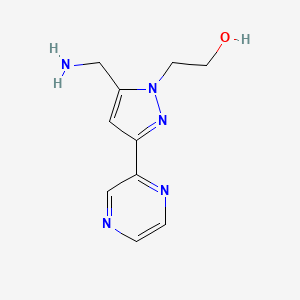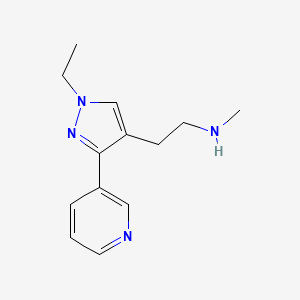
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
概要
説明
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, and reactivity .科学的研究の応用
Synthesis and Characterization
This compound and its derivatives have been synthesized and characterized to explore their potential in various fields. Studies have focused on the synthesis of pyrazole derivatives, revealing insights into their structural properties and potential biological activities. For instance, Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and characterized them using various spectroscopic methods, finding applications in antitumor, antifungal, and antibacterial pharmacophore sites. The study provides a foundational understanding of the compound's potential in biomedical applications (Titi et al., 2020).
Catalytic Applications
Research by Obuah et al. (2014) explored the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene, demonstrating the compound's relevance in polymer science. The study highlighted how variations in co-catalysts and solvents can affect the outcome of these reactions, suggesting potential industrial applications in the production of polymers and oligomers (Obuah et al., 2014).
Antioxidant Activity
The compound's derivatives have been evaluated for their antioxidant properties, providing a basis for further research into their potential health benefits. Zaki et al. (2017) synthesized derivatives and tested their antioxidant activity, comparing them to ascorbic acid. This research indicates the compound's utility in developing antioxidant agents, which could have implications for health and disease prevention (Zaki et al., 2017).
作用機序
Target of Action
Compounds with similar structures, such as indazole and pyrazole derivatives, have been found to interact with a variety of biological targets . These include enzymes like cyclo-oxygenase-2 (COX-2), which plays a key role in inflammation and pain .
Mode of Action
For instance, indazole derivatives have been found to inhibit COX-2, leading to a reduction in the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Biochemical Pathways
For example, by inhibiting COX-2, it could potentially disrupt the synthesis of prostaglandins, which are key mediators of inflammation .
Result of Action
Similar compounds have been found to have significant effects in several rodent models for conditions like schizophrenia, without causing any undesirable central nervous system side effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-17-10-12(6-8-14-2)13(16-17)11-5-4-7-15-9-11/h4-5,7,9-10,14H,3,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDUCFMZDGSVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



